molecular formula C21H21ClN6O B2841781 N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878063-40-2

N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2841781
CAS No.: 878063-40-2
M. Wt: 408.89
InChI Key: MDHMDWSTNXNBEQ-UHFFFAOYSA-N
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Description

The compound N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its diverse pharmacological applications. Key structural features include:

  • N4 substitution: A 3-chloro-4-methoxyphenyl group, combining electron-withdrawing (Cl) and electron-donating (OCH₃) moieties.
  • N6 substitution: A (4-methylphenyl)methyl (benzyl-type) group, introducing steric bulk and lipophilicity.
  • Core structure: The 1-methylpyrazolo[3,4-d]pyrimidine backbone, which facilitates π-π stacking and hydrogen bonding interactions.

Properties

IUPAC Name

4-N-(3-chloro-4-methoxyphenyl)-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O/c1-13-4-6-14(7-5-13)11-23-21-26-19(16-12-24-28(2)20(16)27-21)25-15-8-9-18(29-3)17(22)10-15/h4-10,12H,11H2,1-3H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHMDWSTNXNBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro and methoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the methyl and benzyl groups: This step may involve alkylation reactions using suitable alkylating agents.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituents at N4 and N6 significantly influence solubility, lipophilicity, and electronic properties. Below is a comparative analysis with key analogues (Table 1):

Table 1: Substituent-Driven Property Comparison

Compound Name N4 Substituent N6 Substituent Molecular Weight (g/mol) Solubility (pH 7.4, µg/mL) Melting Point (°C)
Target Compound 3-Cl-4-OCH₃-phenyl (4-CH₃-phenyl)methyl Not reported Inferred low (<1) Not reported
N6-(3-Cl-4-OCH₃-phenyl)-N4-phenyl analogue [2] 3-Cl-4-OCH₃-phenyl Phenyl Not reported Not reported Not reported
N4-(3-Cl-4-CH₃-phenyl)-N6-ethyl analogue [4] 3-Cl-4-CH₃-phenyl Ethyl 316.79 0.5 Not reported
N4-(2-OCH₃-phenyl)-N6-phenoxyphenyl [6] 2-OCH₃-phenyl 4-Phenoxyphenyl ~436 (calculated) Not reported 243–245
Key Observations:
  • N4 Substituents: The 3-Cl-4-OCH₃-phenyl group in the target compound contrasts with 3-Cl-4-CH₃-phenyl () and 2-OCH₃-phenyl (). Chlorine’s electron-withdrawing effect may stabilize the aromatic ring, influencing binding interactions in biological targets.
  • N6 Substituents :
    • The (4-CH₃-phenyl)methyl group in the target compound is bulkier and more lipophilic than ethyl () or phenyl (), likely reducing solubility but enhancing membrane permeability.

Structural and Spectroscopic Comparisons

NMR data from analogues () highlights electronic environments:

  • Hydrogen Bonding : NH protons in analogues exhibit downfield shifts (e.g., 8.80–12.98 ppm), indicative of strong hydrogen bonding capacity . The target compound’s NH groups are expected to behave similarly.
  • Aromatic Systems : Chemical shifts for H-6 in analogues (8.27–8.36 ppm) suggest deshielding due to the pyrimidine ring’s electron-deficient nature . Substituents like methoxy may alter this environment in the target compound.

Biological Activity

N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The IUPAC name of the compound is this compound. Its molecular formula is C20H22ClN7O2, and it has a molecular weight of approximately 421.89 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core structure that is known for its diverse biological activities.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound acts as an inhibitor for various molecular targets, including:

  • Dihydrofolate reductase (DHFR) : Inhibition of DHFR disrupts folate metabolism, crucial for DNA synthesis and cell proliferation.
  • Tyrosine Kinases : The compound may exhibit inhibitory effects on receptor tyrosine kinases involved in cancer cell signaling pathways.

Biological Activity and Therapeutic Potential

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that related compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a phenylpyrazolo[3,4-d]pyrimidine derivative demonstrated IC50 values ranging from 0.3 to 24 µM against various cancer cell lines .
  • Antiparasitic and Antifungal Properties : Some derivatives have shown efficacy against parasitic infections and fungal diseases .
  • Dual Inhibition Potential : The compound has been noted for dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways .

Case Studies

Several studies have investigated the biological activity of pyrazolo[3,4-d]pyrimidines:

  • Study on Antitumor Effects : A study evaluated the effects of a similar pyrazolo[3,4-d]pyrimidine on MCF-7 breast cancer cells. The results indicated significant inhibition of cell migration and induction of apoptosis through DNA fragmentation mechanisms .
CompoundTargetIC50 (µM)Effect
Phenylpyrazolo[3,4-d]pyrimidineEGFR/VGFR20.3 - 24Antitumor
N6-(2-methoxyphenyl)methyl-pyrazoloDHFRNot specifiedAntiproliferative

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